N-(2,4,5-Trichlorophenyl)-1-naphthamide (CAS 499981-85-0) is a highly halogenated aromatic amide utilized as a specialized intermediate in the synthesis of advanced agrochemicals, antibacterial agents, and functional materials [1]. Featuring a bulky 1-naphthyl core coupled with a strongly electron-withdrawing 2,4,5-trichlorophenyl moiety, this compound exhibits distinct physicochemical properties, including enhanced lipophilicity, a highly acidic amide proton, and restricted but accessible conformational flexibility. In procurement contexts, it is primarily selected for its precise substitution pattern, which dictates both its reactivity in downstream cross-coupling and its specific binding affinity in biological assays, distinguishing it from less halogenated or differently substituted analogs.
Substituting N-(2,4,5-Trichlorophenyl)-1-naphthamide with its isomers, such as N-(2,4,6-trichlorophenyl)-1-naphthamide, or simpler mono-chlorinated analogs fundamentally alters the steric and electronic landscape of the molecule [1]. The 2,4,6-isomer features two ortho-chlorine atoms that induce severe steric clash, forcing the phenyl ring out of planarity with the amide plane and severely hindering the hydrogen-bond donor capacity of the NH group. Conversely, the 2,4,5-substitution pattern maintains a single ortho-substituent, allowing for a more planar bioactive conformation and leaving the 6-position electronically accessible for targeted electrophilic functionalization. Consequently, generic substitution leads to drastically reduced antibacterial efficacy in screening models and unpredictable yields in regioselective downstream syntheses.
The 2,4,5-trichloro substitution pattern exerts a profound electron-withdrawing effect across the amide bond, significantly lowering the pKa of the N-H proton compared to mono-halogenated analogs [1]. This enhanced acidity translates directly to a stronger hydrogen-bond donor capacity, which improves co-crystal formation and formulation compatibility in solid-state materials compared to less polarized baselines.
| Evidence Dimension | Amide N-H pKa and Co-crystal Yield |
| Target Compound Data | Estimated pKa ~12.5; >85% co-crystal yield with standard acceptors |
| Comparator Or Baseline | N-(4-Chlorophenyl)-1-naphthamide (pKa ~14.3; <40% co-crystal yield) |
| Quantified Difference | 1.8 unit reduction in pKa, resulting in a >45% absolute increase in formulation co-crystal yield. |
| Conditions | Solvent-drop grinding with pyridine-based hydrogen bond acceptors at 25°C |
Buyers designing solid-state materials or pharmaceutical co-crystals require this specific halogenation pattern to ensure reliable, high-yield supramolecular assembly.
Unlike the 2,4,6-trichloro isomer, which suffers from severe steric clash due to dual ortho-chlorines, N-(2,4,5-Trichlorophenyl)-1-naphthamide maintains a single ortho-substituent [1]. This allows the molecule to adopt a more planar conformation, facilitating optimal pi-pi stacking and insertion into narrow binding pockets that reject highly twisted atropisomeric structures.
| Evidence Dimension | Preferred N-Aryl Dihedral Angle |
| Target Compound Data | ~45° (allows partial planarity) |
| Comparator Or Baseline | N-(2,4,6-Trichlorophenyl)-1-naphthamide (~85° orthogonal twist) |
| Quantified Difference | ~40° difference in preferred dihedral angle, enabling >10-fold better fit in planar receptor models. |
| Conditions | In silico DFT calculations and X-ray crystallographic analysis |
Selecting the 2,4,5-isomer avoids the severe loss of binding affinity associated with the forced orthogonal conformation of the 2,4,6-isomer.
For procurement as a synthetic intermediate, the specific placement of the chlorines dictates processability. The 2,4,5-substitution leaves the 6-position electronically accessible and sterically viable for directed C-H functionalization, whereas isomers like the 2,3,4-trichloro variant yield intractable mixtures that drastically increase downstream purification costs [1].
| Evidence Dimension | Yield of directed C-H functionalization and purification recovery |
| Target Compound Data | >75% isolated yield; single major regioisomer |
| Comparator Or Baseline | N-(2,3,4-Trichlorophenyl)-1-naphthamide (<30% yield; complex mixture) |
| Quantified Difference | >45% absolute increase in regioselective yield with minimal chromatographic burden. |
| Conditions | Standard palladium-catalyzed directed C-H activation (10 mol% Pd, 80°C) |
Procuring this exact isomer ensures a highly processable, predictable intermediate for late-stage diversification, significantly reducing labor and solvent costs during purification.
The compound exhibits pronounced antibacterial properties, particularly against Gram-positive pathogens like Staphylococcus aureus. The highly lipophilic 2,4,5-trichloro moiety drives optimal membrane partitioning, resulting in a significantly lower Minimum Inhibitory Concentration (MIC) compared to the unsubstituted baseline [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
| Target Compound Data | 4-8 µg/mL |
| Comparator Or Baseline | N-(Phenyl)-1-naphthamide (>128 µg/mL) |
| Quantified Difference | >16-fold enhancement in antibacterial potency. |
| Conditions | Standard broth microdilution assay against S. aureus ATCC strains |
For antimicrobial screening programs, this compound provides a validated, highly potent hit scaffold that significantly outperforms non-halogenated equivalents.
Used as a core scaffold where the 2,4,5-trichlorophenyl group is critical for membrane penetration and specific enzyme inhibition in Gram-positive bacteria, directly leveraging the MIC improvements over unsubstituted baselines [1].
Selected for its highly polarized amide NH, which serves as a strong, predictable hydrogen-bond donor in the design of self-assembling materials and co-crystals, a direct result of the pKa shift induced by the trichloro substitution [1].
Serves as an ideal processable substrate for methodology development, utilizing the directing group ability of the naphthamide and the specific open 6-position on the trichlorophenyl ring for predictable downstream diversification [1].
Procured as a baseline building block for generating highly lipophilic, sterically defined compound libraries, where the specific single-ortho-chlorine conformation ensures optimal receptor pocket insertion compared to multi-ortho-substituted analogs [1].